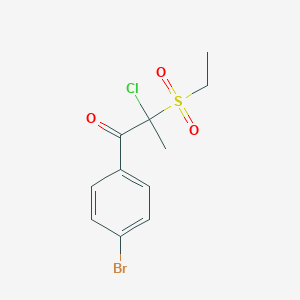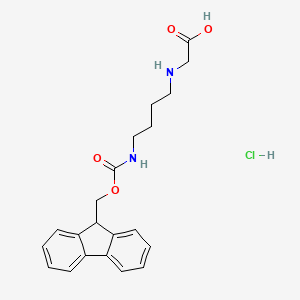
Fmoc-N-(4-aminobutyl)-glycine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-(4-aminobutyl)-glycine hydrochloride is a compound used primarily in peptide synthesis. It is a derivative of glycine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and an aminobutyl side chain. The hydrochloride form enhances its solubility in aqueous solutions, making it easier to handle in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-(4-aminobutyl)-glycine hydrochloride typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc-Cl in the presence of a base like sodium carbonate.
Aminobutylation: The protected glycine is then reacted with 4-aminobutylamine to introduce the aminobutyl side chain. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-(4-aminobutyl)-glycine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using secondary amines like piperidine, allowing the free amino group to participate in further reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like EDCI or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reagents: EDCI, HATU, and DIC (diisopropylcarbodiimide) are frequently used in coupling reactions.
Major Products
The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific amino acids or peptides used in the coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-N-(4-aminobutyl)-glycine hydrochloride is used as a building block in the synthesis of complex peptides and proteins. Its Fmoc protecting group allows for stepwise assembly of peptide chains.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a precursor for the synthesis of peptide-based inhibitors and probes.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. It is also employed in the synthesis of peptide vaccines and therapeutic peptides.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and pharmaceutical applications. It is also utilized in the production of custom peptides for various applications.
Mechanism of Action
The mechanism of action of Fmoc-N-(4-aminobutyl)-glycine hydrochloride involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-N-(4-aminobutyl)-alanine hydrochloride
- Fmoc-N-(4-aminobutyl)-serine hydrochloride
- Fmoc-N-(4-aminobutyl)-threonine hydrochloride
Uniqueness
Fmoc-N-(4-aminobutyl)-glycine hydrochloride is unique due to its simple glycine backbone, which makes it a versatile building block in peptide synthesis. Its aminobutyl side chain provides additional functionalization options, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C21H25ClN2O4 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H24N2O4.ClH/c24-20(25)13-22-11-5-6-12-23-21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19,22H,5-6,11-14H2,(H,23,26)(H,24,25);1H |
InChI Key |
CXBHDWWKCZCSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCNCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






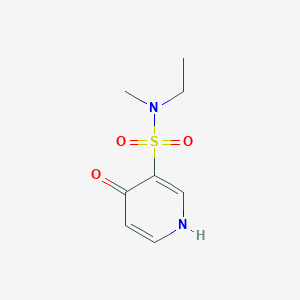
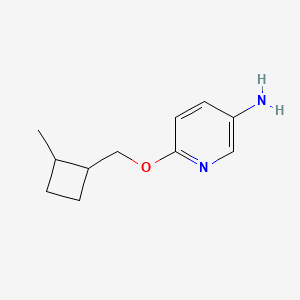

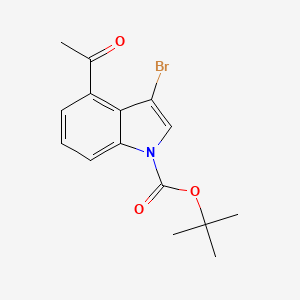

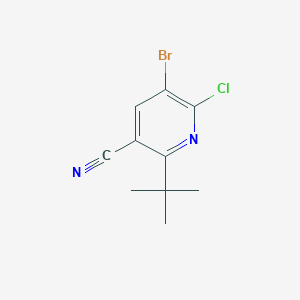
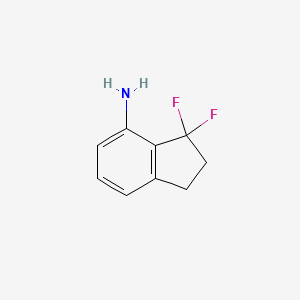
![3,7-Dimethylbenzo[d]isothiazole](/img/structure/B13011720.png)

